Circumpyrene

Description

Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs) and Nanographenes

Nanographenes are essentially precisely defined, nanoscale fragments of graphene, and as such, are a subset of PAHs. acs.org Unlike bulk graphene, which has a zero-bandgap, nanographenes possess open energy gaps that are highly dependent on their specific size, shape, symmetry, and edge structure. confex.com This tunability makes them highly attractive for a variety of next-generation applications, including photonics, optoelectronics, and spintronics. acs.org The properties of nanographenes can be finely controlled through their chemical synthesis, allowing for the creation of atomically precise structures. nanoge.org

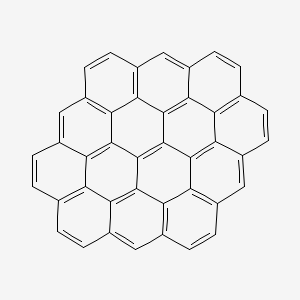

Circumpyrene is classified as a circumarene. acs.org Circumarenes are a specific subclass of nanographenes characterized by a central aromatic core that is completely surrounded by an outer layer of fused benzene (B151609) rings, forming an annulene. acs.orgnii.ac.jp The structure of this compound was unequivocally confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction analysis. researchgate.netnih.govresearchgate.net These analyses revealed a planar molecule with a central pyrene (B120774) core, establishing its place within the circumarene family. researchgate.net

The periphery of a nanographene, known as its edge structure, plays a crucial role in determining its electronic properties. This compound is a significant example of a multizigzag-edged nanographene. acs.orgconfex.comresearchgate.net Unlike armchair edges, zigzag edges are associated with unique electronic characteristics, such as narrow energy gaps and, in some cases, open-shell biradical character. acs.orgnii.ac.jp Nanographenes that consist exclusively of zigzag edges and K-regions (without bay regions) have long been a target of theoretical studies due to their predicted properties. acs.orgnii.ac.jp

However, the synthesis of stable nanographenes with multiple zigzag edges has been a considerable challenge. acs.orgresearchgate.net The development of synthetic routes to molecules like this compound provides a platform for experimentally investigating the intriguing properties of these systems. acs.org This research opens avenues for creating novel carbon-based materials with tunable electronic and optical properties, which are essential for advanced material applications. acs.orgnih.gov

Definition and Structural Classification as a Circumarene

Historical Perspective of Circumarene Synthesis

The synthesis of circumarenes has been a progressive endeavor, with chemists developing methods to build larger and more complex structures from smaller, well-known PAHs.

The field of circumarene synthesis was built upon the foundational work of early 20th-century chemists. The smallest and most well-known circumarenes, coronene (B32277) (also known as circumbenzene) and ovalene (B110330) (circumnaphthalene), were first synthesized by Scholl and Clar, respectively. acs.orgnii.ac.jp These early achievements laid the groundwork for more complex targets. A significant step forward was the synthesis of circumanthracene, a larger circumarene, by Diederich and his research group. acs.orgresearchgate.net These molecules represent the first three members of the circumarene family. acs.org

Table 1: Early Circumarenes

| Compound Name | Common Name/Systematic Name | Central Core | Discoverer(s) |

| Coronene | Circumbenzene | Benzene | Scholl |

| Ovalene | Circumnaphthalene | Naphthalene | Clar |

| Circumanthracene | Circumanthracene | Anthracene | Diederich et al. |

The synthesis of this compound marked a significant milestone in the field. jst.go.jpresearchgate.net At the time of its creation, it was the largest circumarene to have been synthesized. jst.go.jpresearchgate.net Its synthesis was unprecedented because it was the first circumarene to be constructed around a central aromatic unit larger than three benzene rings. acs.orgresearchgate.net

The successful synthesis was achieved through a transition-metal-catalyzed alkyne benzannulation starting from a dibenzo[hi,st]ovalene (DBOV) precursor. acs.orgnih.gov This innovative approach surmounted previous synthetic hurdles and provided a new strategy for accessing multizigzag-edged nanographenes. acs.org The achievement not only provided the scientific community with a long-sought-after molecule for study but also expanded the toolbox of synthetic methods available for creating complex carbon nanostructures. acs.orgnih.gov

Structure

3D Structure

Propriétés

Formule moléculaire |

C42H16 |

|---|---|

Poids moléculaire |

520.6 g/mol |

Nom IUPAC |

tetradecacyclo[23.15.1.14,36.06,35.09,34.012,33.014,31.017,30.019,28.022,27.026,39.029,38.032,37.040,42]dotetraconta-1(40),2,4(42),5,7,9(34),10,12,14(31),15,17(30),18,20,22(27),23,25(41),26(39),28,32,35,37-henicosaene |

InChI |

InChI=1S/C42H16/c1-5-19-13-23-9-10-25-15-21-7-3-18-4-8-22-16-26-12-11-24-14-20-6-2-17(1)27-29(19)37-33(23)35(25)39-31(21)28(18)32(22)40-36(26)34(24)38(30(20)27)41(37)42(39)40/h1-16H |

Clé InChI |

QYQKNXGEKCVVCL-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=CC3=C4C5=C(C=C3)C=C6C=CC7=C8C6=C5C9=C3C4=C2C2=C1C=CC1=CC4=C(C3=C12)C1=C(C=C4)C=C(C8=C19)C=C7 |

Origine du produit |

United States |

Synthetic Methodologies for Circumpyrene

Precursor Design and Synthesis

The foundation for the synthesis of circumpyrene is the strategic selection and modification of a suitable polycyclic aromatic hydrocarbon (PAH) core. uni-mainz.deconfex.com This core must possess the correct geometry and reactive sites to allow for the subsequent construction of the final this compound framework.

Dibenzo[hi,st]ovalene (DBOV) has been identified as an ideal precursor for this compound synthesis. nanoge.orgresearchgate.net DBOV is a large PAH, consisting of 38 sp²-hybridized carbon atoms, and can be considered an atomically precise fragment of graphene. chemistryviews.org Its structure features a unique combination of both armchair and zigzag edges. confex.comnanoge.org

For synthetic purposes, DBOV derivatives are often employed to enhance solubility and processability. The introduction of bulky groups, such as mesityl groups at the 6- and 14-positions (DBOV-Mes), improves solubility in common organic solvents, which is crucial for subsequent reaction steps. confex.commpg.de These DBOV derivatives serve as the core scaffold upon which the additional rings of this compound are constructed. acs.orgnih.gov

A key step in the synthetic pathway is the selective functionalization of the DBOV core to create reactive sites for the subsequent benzannulation. nanoge.orgmpg.de Researchers have developed a method for the regioselective bromination of the DBOV derivative bearing two mesityl groups (DBOV-Mes). chemistryviews.orgmpg.de

This reaction targets the 3- and 11-positions of the DBOV core, which correspond to the bay regions. chemistryviews.orgjst.go.jp By treating the DBOV-Mes derivative with N-bromosuccinimide (NBS) in tetrahydrofuran (B95107) (THF) at room temperature, a dibrominated product is obtained in a good yield of 79%. chemistryviews.orgresearchgate.net This selective installation of bromo groups provides the necessary handles for the subsequent transition-metal-catalyzed cross-coupling reactions. mpg.deresearchgate.net

| Reaction | Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

| Regioselective Bromination | 6,14-dimesityldibenzo[hi,st]ovalene (DBOV-Mes) | N-bromosuccinimide (NBS) | Tetrahydrofuran (THF) | Room Temp., 12h | 3,11-dibromo-6,14-dimesityldibenzo[hi,st]ovalene | 79% | chemistryviews.orgresearchgate.net |

Dibenzo[hi,st]ovalene (DBOV) Derivatives as Core Scaffolds

Transition-Metal Catalyzed Benzannulation Approaches

With the dibrominated DBOV precursor in hand, the final step involves the formation of the new benzene (B151609) rings to complete the this compound structure. This is accomplished through transition-metal catalyzed benzannulation reactions. acs.orgnih.gov

The π-extension of the DBOV core is effectively achieved through a palladium-catalyzed alkyne benzannulation. confex.comnanoge.org This powerful strategy allows for the direct formation of fused aromatic rings by reacting a dihalogenated PAH with an alkyne. acs.org This approach has proven to be an unprecedented and concise method for obtaining this compound derivatives. acs.orgresearchgate.net

The synthesis of a this compound derivative was successfully achieved through the direct benzannulation of 3,11-dibromo-6,14-dimesityldibenzo[hi,st]ovalene with a diarylacetylene, such as diphenylacetylene. acs.org This reaction fuses two new C=C bonds across the bay regions of the DBOV core, effectively "stitching" the new benzene rings into place to form the extended, multi-zigzag-edged this compound molecule. acs.orgresearchgate.netresearchgate.net This direct approach simplifies the synthesis compared to multi-step alternatives. acs.org

The success of the alkyne benzannulation hinges on the use of an appropriate transition-metal catalytic system. acs.org Palladium catalysts are particularly effective for this transformation. researchgate.netnanoge.org The reaction requires careful optimization of the catalyst, ligands, base, and solvent to achieve high yields. A common system for such palladium-catalyzed C-H activation and annulation reactions involves a palladium salt like palladium(II) acetate (B1210297) (Pd(OAc)₂), often in the presence of an acetate salt like sodium acetate (NaOAc) and a chloride salt like lithium chloride (LiCl), which can play various roles in the catalytic cycle. The precise conditions are tailored to the specific substrates to facilitate the efficient cyclization and formation of the this compound core. acs.orgresearchgate.net

| Reaction Type | Precursor | Reactant | Catalyst System | Product | Reference |

| Alkyne Benzannulation | 3,11-dibromo-6,14-dimesityldibenzo[hi,st]ovalene | Diarylacetylene (e.g., Diphenylacetylene) | Palladium-based catalyst | This compound derivative | acs.orgresearchgate.net |

Direct Benzannulation of Dibrominated DBOV with Diarylacetylenes

Cyclization of Ethynyl-Substituted DBOV

A key methodology for synthesizing this compound involves the transition-metal-catalyzed cyclization of an ethynyl-substituted dibenzo[hi,st]ovalene (DBOV) derivative. acs.orgresearchgate.netnih.gov This route provides a pathway to the core structure of this compound through the formation of new carbon-carbon bonds.

The synthesis begins with a dibenzo[hi,st]ovalene (DBOV) precursor, which is first regioselectively brominated to produce 3,11-dibromo-6,14-dimesityldibenzo[hi,st]ovalene. acs.org This dibrominated compound serves as a platform for introducing the necessary ethynyl (B1212043) groups. Through a Sonogashira coupling reaction with triisopropylsilyl (TIPS) acetylene, the corresponding dialkynyl-substituted DBOV is obtained in a 31% yield. acs.org

The subsequent step involves the removal of the triisopropylsilyl (TIPS) protecting groups. This deprotection is carried out using tetra-n-butylammonium fluoride (B91410) (TBAF) at room temperature, yielding the diethynyl-substituted DBOV intermediate in a 32% yield. acs.org The final and critical step is the platinum-catalyzed intramolecular cyclization of these ethynyl groups. acs.org Treatment with platinum(II) chloride (PtCl₂) facilitates the desired ring-closing reaction, affording the target this compound derivative (termed 5a) in a 46% yield. acs.org This this compound was successfully characterized by ¹H NMR and high-resolution mass spectrometry. acs.org

Table 1: Synthetic Pathway to this compound (5a) via Ethynyl-Substituted DBOV

| Step | Precursor | Reagents and Conditions | Product | Yield |

| 1 | 3,11-dibromo-6,14-dimesityldibenzo[hi,st]ovalene | Triisopropylsilyl (TIPS) acetylene, Sonogashira coupling | 3,11-bis(triisopropylsilylethynyl)-6,14-dimesityldibenzo[hi,st]ovalene | 31% acs.org |

| 2 | 3,11-bis(triisopropylsilylethynyl)-6,14-dimesityldibenzo[hi,st]ovalene | Tetra-n-butylammonium fluoride (TBAF), THF, room temperature | 3,11-diethynyl-6,14-dimesityldibenzo[hi,st]ovalene (4) | 32% acs.org |

| 3 | 3,11-diethynyl-6,14-dimesityldibenzo[hi,st]ovalene (4) | Platinum(II) chloride (PtCl₂) | This compound (5a) | 46% acs.org |

Challenges and Considerations in Synthetic Design

The synthesis of large, multi-zigzag-edged nanographenes like this compound is inherently challenging. Traditional methods like cyclodehydrogenation of polyphenylene precursors are often not suitable for creating these specific edge topologies. researchgate.net Therefore, synthetic design requires careful consideration of reaction pathways and the properties of the target molecule.

Limitations of Alternative Cycloaddition Reactions (e.g., Diels-Alder)

In exploring synthetic routes to this compound, alternative cycloaddition reactions were considered. acs.org The Diels-Alder reaction, a powerful tool for forming six-membered rings, was attempted for the synthesis of a this compound derivative. acs.orgmdpi.com The proposed reaction was between a DBOV derivative and diphenylacetylene. acs.orgresearchgate.net

However, this approach proved unsuccessful. acs.orgresearchgate.net No reaction occurred even when the components were heated to 180°C in o-dichlorobenzene for 24 hours. acs.orgresearchgate.net The failure of this Diels-Alder cycloaddition is attributed to the weakly pronounced diene character of the DBOV starting material, making it an unsuitable substrate for this type of reaction under the attempted conditions. acs.orgresearchgate.net This limitation highlights the need for alternative strategies, such as the cyclization of pre-installed ethynyl groups, to overcome the inherent reactivity challenges of the PAH precursors. researchgate.net

Strategies for Enhancing Molecular Solubility

A significant challenge in the chemistry of large PAHs is their typically low solubility, which complicates purification, characterization, and processing. acs.org The this compound derivative (5a), synthesized via the PtCl₂-catalyzed cyclization of ethynyl-substituted DBOV, exhibited this very problem. acs.org Its low solubility prevented comprehensive characterization by methods such as ¹³C NMR and cyclic voltammetry. acs.org

To address this issue, a key strategy is the introduction of bulky functional groups onto the periphery of the aromatic core. acs.org These groups can disrupt the intermolecular π-π stacking that leads to aggregation and low solubility. In the case of this compound, this was achieved through an alternative synthetic route involving a palladium-catalyzed direct benzannulation. acs.orgnii.ac.jp This method uses 3,11-dibromo-6,14-dimesityl-DBOV and reacts it with diphenylacetylene. acs.org This reaction not only forms the this compound core but also attaches phenyl groups, resulting in a derivative (termed 5b) with improved solubility. acs.org The presence of mesityl groups on the DBOV precursor is also a part of this strategy to enhance processability. This modification allowed for more extensive characterization, including single-crystal X-ray diffraction analysis. acs.orgresearchgate.net

Table 2: Comparison of this compound Synthesis and Solubility Strategies

| Derivative | Synthetic Method | Key Reagent(s) | Attached Solubility-Enhancing Groups | Solubility Outcome |

| This compound (5a) | PtCl₂-catalyzed cyclization | PtCl₂ | Mesityl | Low solubility, hampered full characterization. acs.org |

| This compound (5b) | Pd-catalyzed benzannulation | Pd(OAc)₂, NaOAc, LiCl, diphenylacetylene | Mesityl, Phenyl | Increased solubility, enabling further characterization including single-crystal X-ray analysis. acs.org |

Advanced Structural Elucidation and Solid State Characteristics

Single-Crystal X-ray Diffraction Analysis of Circumpyrene Architectures

The synthesis of this compound has been achieved through a transition-metal-catalyzed alkyne benzannulation starting from 3,11-dibromo-6,14-dimesityldibenzo[hi,st]ovalene (DBOV). researchgate.netnih.gov The resulting this compound molecule was characterized by a combination of analytical methods, including single-crystal X-ray diffraction, which confirmed its multizigzag-edged structure. researchgate.netacs.orgfigshare.comresearchgate.net This structural feature, consisting solely of zigzag edges and K-regions without bay regions, is a defining characteristic of this class of nanographenes. acs.org The single-crystal structure clearly reveals a central pyrene (B120774) core surrounded by a zigzag-shaped periphery, forming the outer rim of the molecule. acs.orgresearchgate.net

Analysis of the single-crystal structure of a this compound derivative (specifically referred to as 5b in the literature) demonstrates that the main skeleton possesses a planar configuration. acs.orgresearchgate.net In stark contrast to the planar aromatic core, the peripheral substituents are oriented nearly perpendicular to this core. acs.orgresearchgate.net The dihedral angles between the substituents and the core are reported to be in the range of 85–90°. acs.orgresearchgate.net

In the solid state, this compound molecules exhibit specific packing arrangements. Two molecules stack in an almost parallel fashion to form a dimer, with the molecules staggered relative to each other. acs.orgresearchgate.net The distance between the planes of the two molecules in the dimer is 4.73 Å, which indicates the absence of significant π–π interactions between the this compound cores. acs.orgresearchgate.net However, the close packing in the crystal is attributed to CH−π interactions. acs.org The distance between the C-H bonds of the phenyl rings on the substituents and the aromatic core of the neighboring molecule is as short as 2.75 Å, which is less than the sum of the van der Waals radii, signifying a notable intermolecular interaction. acs.org

Planarity of the Aromatic Core and Peripheral Substituent Orientation

Spectroscopic Techniques for Structural Confirmation (Excluding Basic Identification)

Alongside X-ray diffraction, spectroscopic methods provide essential complementary data for the complete structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for confirming the connectivity and symmetry of the this compound structure in solution. magritek.com The ¹H NMR spectrum of a synthesized this compound derivative (5b) displays a simple pattern of one singlet and four sets of doublet peaks, which is consistent with the molecule's C₂h symmetry. acs.org The chemical shifts of the protons in the core of this compound are shifted downfield compared to its precursor, DBOV. acs.org For instance, a proton signal at 8.61 ppm in the precursor shifts to 9.95 ppm in the this compound derivative, a consequence of the extended aromatic system and increased deshielding. acs.org Two-dimensional (2D) NMR techniques have been employed to fully assign all the peaks in the spectrum, confirming the specific proton environments and their connectivity. acs.org

Mass spectrometry is a fundamental technique used to confirm the molecular weight and, therefore, the molecular integrity of the synthesized this compound. researchgate.netnih.govresearchgate.net This analysis verifies that the target molecule has been formed with the expected elemental composition and that it has not undergone unintended fragmentation or side reactions during the synthesis and purification processes. The characterization of this compound consistently includes mass spectrometry data to validate its successful synthesis. researchgate.netnih.govacs.orgresearcher.lifeacs.org

Advanced Electronic and Optoelectronic Properties of Circumpyrene

Electronic Structure Perturbations Induced by Benzannulation

The electronic structure of circumpyrene is significantly influenced by the fusion of benzene (B151609) rings to a precursor molecule, a process known as benzannulation. This structural modification leads to profound changes in its aromaticity and the pathways of its π-electron conjugation.

Impact on Clar's Sextets and Aromaticity

The process of forming this compound from its precursor, dibenzo[hi,st]ovalene (DBOV), involves the introduction of two new C=C bonds. acs.orgresearchgate.net This benzannulation increases the number of Clar's sextets, which are resonance structures with the maximum number of disjointed aromatic sextets, from four in DBOV to five in a key intermediate and ultimately to a more aromatic system in this compound. acs.org This increase in the number of Clar's sextets is a key indicator of a significant perturbation of the electronic structure. acs.orgresearchgate.netnih.gov

Theoretical calculations, specifically Nucleus-Independent Chemical Shift (NICS) analysis, provide further evidence of these changes in aromaticity. acs.org Upon moving from DBOV to this compound, the NICS(1) values for all benzene rings decrease, indicating a change in their individual aromatic character. acs.org Notably, rings that were anti-aromatic in the precursor become aromatic in the final this compound structure. acs.org

Analysis of π-Electron Conjugation Pathways

The benzannulation process also dramatically alters the π-electron conjugation pathways. Anisotropy of the induced current density (ACID) calculations reveal a decrease in the number of π-electrons participating in the main conjugation pathway. acs.orgresearchgate.netnih.gov In the precursor DBOV, a diatropic ring current involves 34 π-electrons. acs.orgresearchgate.netnii.ac.jp After the fusion of one C=C bond, this number reduces to 30 π-electrons. acs.orgresearchgate.netnii.ac.jp In the final this compound molecule, only 26 π-electrons in the outer rim are involved in the diatropic ring current. acs.orgresearchgate.netnii.ac.jp The two central benzene rings exhibit almost no induced ring current, a characteristic that is also observed in smaller circumarenes like coronene (B32277) and ovalene (B110330). acs.orgresearchgate.net This reduction in the number of delocalized π-electrons along the molecular periphery is a direct consequence of the structural changes from benzannulation.

Optical Absorption and Emission Characteristics

The perturbed electronic structure of this compound directly translates to unique optical properties, which can be probed using techniques like UV-Vis absorption spectroscopy.

UV-Vis Absorption Spectroscopy for Energy Gap Determination

UV-Vis absorption spectroscopy is a powerful tool to determine the highest occupied molecular orbital (HOMO) – lowest unoccupied molecular orbital (LUMO) energy gap in molecules with conjugated π systems. libretexts.org The fusion of C=C bonds during the synthesis of this compound from DBOV leads to a significant blue shift in the longest absorption wavelength (λmax). acs.org For instance, the λmax shifts from 611 nm in the DBOV precursor to 555 nm in an intermediate and further in this compound derivatives. acs.org This blue shift indicates an increase in the HOMO-LUMO gap, despite the extension of the aromatic core size. acs.org This experimental observation is consistent with the reduced number of π-electrons in the main conjugation pathway as revealed by ACID calculations. acs.org

Photophysical Behavior and Potential for Self-Assembly

The photophysical properties of this compound and its precursors are also significantly affected by benzannulation. While the precursor DBOV exhibits strong red emission with a high fluorescence quantum yield, the formation of this compound leads to a dramatic decrease in the fluorescence quantum yield. researchgate.netjst.go.jp For example, the quantum yield drops from 0.79 in the precursor to 0.11 and 0.17 in this compound derivatives. researchgate.net The maximum emission wavelengths also show a blue shift, moving from 614 nm for the precursor to around 555-566 nm for the this compound derivatives. researchgate.net These molecules exhibit small Stokes shifts, which is indicative of their rigid structures. researchgate.net

The unique structure of this compound, with a planar core and peripheral substituents that are nearly perpendicular to it, influences its self-assembly behavior. researchgate.net In the solid state, this compound molecules can form dimers with a staggered arrangement. researchgate.net The significant plane-to-plane distance of 4.73 Å suggests the absence of strong π-π stacking interactions between the cores of the molecules. researchgate.net However, the presence of CH-π interactions between the phenyl rings and the core of neighboring molecules contributes to the close intermolecular packing in the crystal structure. nii.ac.jp The tendency of related polycyclic aromatic hydrocarbons to form well-defined superstructures in solution and the solid state has been extensively studied, revealing the potential for creating ordered assemblies for electronic applications. acs.org

Electrochemical Properties and Redox Behavior

Cyclic voltammetry (CV) is employed to investigate the electrochemical properties and redox behavior of this compound. The benzannulation that leads to this compound results in an increased electrochemical energy gap. acs.orgresearchgate.net The first oxidation potential of a this compound derivative was observed at 0.31 V, with the first reduction potential at -1.71 V. acs.org The electrochemical energy gaps, estimated from the onset of the first oxidation and reduction potentials, were found to increase from 1.81 eV for the DBOV precursor to 2.16 eV for the this compound derivative. acs.orgresearchgate.net This trend is in good agreement with the HOMO-LUMO gaps determined from both DFT calculations and UV-Vis absorption spectroscopy. acs.orgresearchgate.net The increase in the electrochemical gap can be reasonably explained by the decreased number of π-electrons in the conjugation pathway following the fusion of the C=C bonds. acs.orgresearchgate.net

Cyclic Voltammetry (CV) Measurements for Oxidation/Reduction Potentials

Cyclic voltammetry (CV) is a potent electrochemical technique utilized to investigate the redox properties of molecules by measuring the current response to a cycled potential sweep. oroboros.atlibretexts.org This method is instrumental in determining the oxidation and reduction potentials of a compound, which correspond to the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively. ossila.com The oxidation potential reflects the ease of removing an electron from the HOMO, while the reduction potential indicates the propensity for adding an electron to the LUMO. ossila.com

In the study of a specific this compound derivative (referred to as 5b), cyclic voltammetry measurements revealed its distinct electrochemical behavior. acs.org The experiments identified a first oxidation potential at +0.31 V and a first reduction potential at -1.71 V. acs.org These values are critical for understanding the molecule's electron-donating and electron-accepting capabilities. The electrochemical energy gap (Egec), a key parameter for optoelectronic applications, can be estimated from the onset potentials of these first oxidation and reduction waves. acs.orgossila.com For the this compound derivative 5b, the electrochemical energy gap was determined to be 2.16 eV. acs.org

This analysis was part of a broader investigation that compared this compound's properties to its precursor, 3,11-dibromo-6,14-dimesityldibenzo[hi,st]ovalene (DBOV), and an intermediate compound. acs.org The results demonstrated a clear trend of an enlarging energy gap with the stepwise fusion of benzene rings to the DBOV core to form the this compound structure. acs.orgresearchgate.net

The electrochemical data for the this compound derivative and its precursors are summarized in the table below.

| Compound | First Oxidation Potential (V vs Fc/Fc⁺) | First Reduction Potential (V vs Fc/Fc⁺) | Electrochemical Energy Gap (eV) |

| Dibenzo[hi,st]ovalene (DBOV) | Not explicitly stated | Not explicitly stated | 1.81 |

| Intermediate Compound 6 | Not explicitly stated | Not explicitly stated | 2.06 |

| This compound derivative 5b | +0.31 | -1.71 | 2.16 |

| Data sourced from Chen et al., 2019. acs.org |

Correlation of Electrochemical Gaps with Electronic Structure

The electrochemical gap determined from cyclic voltammetry measurements is directly related to the electronic structure of the molecule, specifically the energy difference between the HOMO and LUMO levels. ossila.comresearchgate.net In an electronic spectroscopy experiment like cyclic voltammetry, an electron is physically removed from or added to the molecule, meaning the measurement reflects the energy difference between the neutral state and a charged state. researchgate.net The electrochemical gap (Egec) is therefore considered the transport gap. researchgate.net

For this compound, the introduction of two new C=C bonds to form its structure from the precursor dibenzo[hi,st]ovalene (DBOV) causes a significant perturbation of the electronic properties. acs.orgnih.gov This structural modification leads to an increase in both the optical and electrochemical energy gaps. acs.orgresearchgate.netresearchgate.net The measured electrochemical gap of 2.16 eV for the this compound derivative is notably larger than that of its precursor DBOV (1.81 eV). acs.org

This enlargement of the energy gap is consistent with theoretical models and can be explained by changes in the π-electron system. acs.org According to Anisotropy of the Induced Current Density (ACID) calculations, the number of π-electrons participating in the primary conjugation pathway decreases upon forming this compound from DBOV. acs.orgresearchgate.net In DBOV, a diatropic ring current involves 34 π-electrons. acs.orgresearchgate.net In the final this compound structure, only 26 π-electrons in the outer rim are part of this main diatropic ring current. acs.orgresearchgate.net This reduction in the extent of π-conjugation, along with an increased number of localized Clar's sextets, contributes to the wider HOMO-LUMO gap. acs.orgnih.gov The trend of an increasing electrochemical gap was also found to be in good agreement with the HOMO-LUMO gaps calculated using Density Functional Theory (DFT). acs.org

Computational and Theoretical Investigations of Circumpyrene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational method to investigate the electronic structure and properties of complex molecules like circumpyrene. ntnu.nogoogle.com This theoretical framework allows for the optimization of molecular geometries and the prediction of various electronic characteristics. ntnu.no

Prediction of Electronic Properties and Molecular Orbitals (e.g., HOMO-LUMO Gaps)

DFT calculations are instrumental in determining the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the difference of which constitutes the HOMO-LUMO gap. This gap is a critical parameter as it relates to the molecule's electronic stability and its optical and electrochemical properties. acs.orgphyschemres.org For this compound, DFT calculations have been employed to understand how its structure influences these frontier orbitals. scispace.com

Studies have shown that the HOMO-LUMO gap of this compound is influenced by its size and agglomeration state. For instance, DFT calculations using the B3LYP exchange-correlation functional and a 6-31G* basis set have been performed on this compound monomers and clusters. scispace.com These computations reveal a general trend where the HOMO-LUMO gap decreases as the size of the polycyclic aromatic hydrocarbon (PAH) monomer increases. scispace.com

The introduction of defects, such as a single carbon vacancy (this compound-1C), significantly alters the electronic properties. DFT calculations predict a triplet ground state for such a structure. tandfonline.com The HOMO-LUMO gap is a key indicator of chemical reactivity and can be used to calculate other quantum chemical parameters like chemical hardness and electronegativity. ijcce.ac.ir

Table 1: Calculated HOMO-LUMO Gaps of this compound and Related Structures

| Compound/System | Calculation Method | HOMO-LUMO Gap (eV) |

|---|---|---|

| This compound Monomer | B3LYP/6-31G* | 1.48 ± 0.20 |

| Dibenzo[hi,st]ovalene (DBOV) | DFT | 1.81 |

| This compound Derivative (5b) | DFT | 2.16 |

This table presents a selection of calculated HOMO-LUMO gaps for this compound and a precursor molecule, dibenzo[hi,st]ovalene (DBOV), to illustrate the effect of structural modifications on electronic properties. The data is compiled from different computational studies and reflects the values obtained under their specific theoretical levels. acs.orgscispace.com

Geometry Optimization and Energetic Stability Analysis

Geometry optimization is a fundamental application of DFT, used to find the lowest energy structure of a molecule. ntnu.noarxiv.org For this compound, these calculations are crucial for understanding its stability and preferred conformation. rsc.org The process involves iteratively calculating the forces on the atoms and adjusting their positions until a minimum on the potential energy surface is reached. arxiv.org

DFT has been used to model this compound as a representative segment of a graphene sheet. researchgate.net The stability of this compound and its derivatives can be assessed by comparing their total energies calculated at their optimized geometries. For example, the relative stability of different isomers or conformers can be determined. rsc.org

Furthermore, DFT calculations have been used to investigate the effects of structural modifications, such as the introduction of carbon vacancies. For a this compound structure with a single carbon vacancy, geometry optimizations were performed for different electronic states to identify the most stable configuration. tandfonline.com These calculations showed that the B3LYP functional predicts a near-degeneracy for the lowest triplet states, highlighting the complexity of the electronic structure in defected systems. tandfonline.com

Anisotropy of the Induced Current Density (ACID) Calculations

Anisotropy of the Induced Current Density (ACID) is a computational technique used to visualize and quantify the pathways of electron delocalization in a molecule under the influence of an external magnetic field. acs.orgresearchgate.net This method provides valuable insights into the aromaticity and antiaromaticity of different regions within a polycyclic aromatic hydrocarbon.

Visualization and Quantification of Ring Current Pathways

ACID plots for this compound, calculated at the B3LYP/6-31G(d,p) level of theory, reveal the nature of the induced ring currents. acs.orgresearchgate.net When a magnetic field is applied perpendicular to the molecular plane, diatropic (clockwise) ring currents are indicative of aromatic character, while paratropic (counter-clockwise) currents suggest antiaromaticity.

In the case of this compound, ACID calculations show a strong diatropic ring current that is primarily delocalized along the outer rim of the molecule. acs.orgresearchgate.netresearchgate.net This pathway involves 26 π-electrons. acs.orgresearchgate.net In contrast, the two central benzene (B151609) rings of the pyrene (B120774) core exhibit almost no induced ring current, suggesting a lower degree of participation in the global aromaticity. acs.orgresearchgate.netresearchgate.net

Interpretation of Aromaticity and Antiaromaticity Contributions

The ACID results for this compound are consistent with other indicators of aromaticity, such as Nucleus-Independent Chemical Shift (NICS) values. acs.orgresearchgate.net The strong diatropic current on the periphery confirms the aromatic nature of the outer portion of the molecule. The lack of significant current in the central rings suggests they are less aromatic compared to the periphery. researchgate.netresearchgate.net

A comparative analysis with its precursor, dibenzo[hi,st]ovalene (DBOV), highlights the electronic perturbations caused by the formation of this compound. DBOV exhibits a diatropic ring current pathway involving 34 π-electrons. acs.orgresearchgate.net The synthesis of this compound from DBOV involves the introduction of two new C=C bonds, which leads to an increase in the number of Clar's sextets and a decrease in the number of π-electrons participating in the main conjugation pathway to 26. acs.orgresearchgate.netnih.gov This change is in good agreement with the observed increase in the optical and electrochemical energy gaps. acs.orgresearchgate.netnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the electronic excited states of molecules. arxiv.orguci.eduresearchgate.net It allows for the calculation of excitation energies, which correspond to the absorption of light in UV-Vis spectroscopy.

For this compound, TD-DFT calculations have been crucial in interpreting its experimental absorption spectrum. acs.org Theoretical predictions have shown that the longest-wavelength absorption band of this compound corresponds to forbidden electronic transitions, specifically HOMO-1 → LUMO and HOMO → LUMO+1 transitions. acs.org This finding from density functional theory/multireference configuration interaction (DFT/MRCI) calculations aligns well with experimental observations where the longest-wavelength bands are notably weak. acs.org The more intense absorption bands at shorter wavelengths are primarily assigned to the allowed HOMO → LUMO transitions. acs.org

Calculation of Absorption Spectra and Oscillator Strengths

Computational methods are crucial for predicting the electronic absorption spectra of large PAHs. For this compound and its derivatives, theoretical calculations provide insights into the relationship between their electronic structure and optical properties. rsc.orgresearchgate.net TD-DFT is a widely used method for calculating the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which correspond to the intensity of the absorption bands). acs.org

In one study, the synthesis of this compound was supported by theoretical calculations to understand the electronic perturbations caused by its specific structure. rsc.orgresearchgate.net Anisotropy of the induced current density (ACID) calculations revealed that in the this compound molecule, only the 26 π-electrons in the outer rim participate significantly in the diatropic ring current. researchgate.netresearchgate.net This is in contrast to its precursor, dibenzo[hi,st]ovalene (DBOV), and has a direct impact on its electronic and optical properties, leading to an increased energy gap as confirmed by UV-vis absorption spectroscopy. rsc.orgresearchgate.net

Further computational studies on various PAHs, including this compound-based molecules, show that structural changes, such as the degree of hydrogenation, can systematically shift the absorption spectra. univie.ac.at For the this compound series, an increase in added hydrogen atoms leads to a redshift in the absorption bands. univie.ac.at These theoretical findings are essential for interpreting experimental spectra and for the rational design of new nanographene materials with tailored optoelectronic properties. researchgate.net

Analysis of Electronic Transitions in this compound Radical Cations

The study of radical cations of large PAHs is particularly relevant in astrophysics, as they are considered potential carriers of the diffuse interstellar bands (DIBs). Time-dependent density functional theory (TD-DFT) allows for the investigation of the electronic transitions in these large, open-shell species.

Theoretical calculations have been performed on a series of pericondensed PAH radical cations, including pyrene, coronene (B32277), ovalene (B110330), this compound, and circumcoronene. For these calculations, the molecules, which may have higher symmetry as neutrals, are expected to distort to D₂h symmetry as radical cations due to Jahn-Teller effects. The brightest transitions (those with the largest oscillator strengths) are of primary interest.

In the case of the this compound radical cation, the calculations focus on the B₂ᵤ and B₃ᵤ transitions. The B₂ᵤ excitation is found to be lower in energy than the B₃ᵤ excitation. However, the B₃ᵤ transition possesses the larger oscillator strength, making it the stronger absorption. This trend is also observed for pyrene and ovalene radical cations.

Below is a data table summarizing the calculated bright transitions for the this compound radical cation and related species.

| Molecule | Transition Symmetry | Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|---|

| Pyrene | B₂ᵤ | 1.75 | 0.12 |

| B₃ᵤ | 2.45 | 0.45 | |

| Ovalene | B₂ᵤ | 1.18 | 0.20 |

| B₃ᵤ | 2.10 | 0.28 | |

| This compound | B₂ᵤ | 0.91 | 0.30 |

| B₃ᵤ | 1.89 | 0.31 | |

| Coronene | B₂ᵤ | 1.38 | 0.21 |

| B₃ᵤ | 2.59 | 0.03 | |

| Circumcoronene | B₂ᵤ | 1.03 | 0.35 |

| B₃ᵤ | 2.25 | 0.02 |

Data sourced from a study on Time Dependent Density Functional Theory Calculations of Large Compact PAH Cations.

Modeling this compound in Advanced Material Systems

Due to its size and planar structure, this compound serves as an excellent finite model for a sheet of graphene in computational studies. This approach allows for high-level calculations on systems that would be computationally prohibitive if modeled with a full periodic graphene lattice.

This compound as a Graphene Supercell Model for Interactions (e.g., Metal Cluster Support)

This compound (C₄₂H₁₆) has been effectively used as a molecular model for a carbon-based support to investigate its interaction with atomic metal clusters. aip.org In studies of copper clusters (specifically Cu₅), this compound was chosen to model a graphene surface. rsc.org This model is justified by comparing the interaction energy of the metal cluster with this compound to that with a larger, periodic graphene supercell. rsc.orgaip.org

Research has shown that the Cu₅–graphene interaction energy, calculated using a 3x3 graphene supercell, differed by less than 10% from the energy calculated for the Cu₅–this compound complex (approximately 1.2 eV). rsc.orgaip.org This close agreement validates the use of this compound as a computationally efficient and accurate proxy for a graphene support. Such models have been instrumental in analyzing the influence of a carbon surface on the interaction of supported metal clusters with gas-phase molecules, such as O₂. aip.org The use of this compound helps to demonstrate that chemically inert supports like graphene have very little impact on the electronic structure of the supported cluster, with insignificant net charge donation observed between the copper cluster and the support. aip.org

Preliminary calculations using this compound as a model for graphene have also been performed to assess the performance of different computational approaches (like DFT-D3 versus DLPNO-CCSD(T)) for describing the interaction between copper clusters and a carbon support. tandfonline.com

Theoretical Examination of Graphene Defects with Embedded this compound Motifs

This compound is also utilized as a structural motif for modeling defects within a graphene sheet. arxiv.org For instance, to investigate the structural and electronic properties of a double carbon vacancy in graphene, a model can be constructed by first creating the vacancy in a smaller PAH like pyrene (pyrene-2C) and then expanding the system by surrounding it with benzene rings to form a this compound-2C structure. tandfonline.comarxiv.org This defective this compound molecule then serves as a more realistic model for the local environment of a defect embedded within an extended graphene lattice. arxiv.org

In one such study investigating a silicon-doped double vacancy (Si-C₄), a this compound-2C + Si structure was created to better model the embedding of the defect into a graphene sheet. tandfonline.comarxiv.org The calculations revealed that the ground state of this defect structure is slightly non-planar. arxiv.org This corrugated structure was later confirmed by embedding the defect into a full periodic 10x8 supercell of graphene, which resulted in a lower energy state compared to a planar configuration. arxiv.org

Furthermore, DFT calculations have been performed on this compound with single-carbon vacancies (this compound-1C) to study the electronic states manifolds of defects. These studies show that for the this compound-1C defect, the ground state and low-lying excited states are very close in energy, with different density functionals sometimes predicting a different ground state. This highlights the complexity of defect electronic structures and the utility of molecular models based on this compound to provide detailed insights.

Comparative Studies and Structure Property Relationships

The electronic and optical properties of polycyclic aromatic hydrocarbons are intrinsically linked to their size, shape, and edge structure. researchgate.net Circumpyrene, with its specific arrangement of fused benzene (B151609) rings, provides a valuable data point in understanding these relationships.

Trends in Electronic Excitation Energies

A general trend observed in maximally pericondensed PAHs is the decrease in the HOMO-LUMO gap, and consequently the electronic excitation energies, as the number of benzenoid rings increases. scispace.comresearchgate.net This is due to the expansion of the π-conjugated system. researchgate.net However, the rate of this decrease is directly related to the topology of the molecules. researchgate.net

Computational studies using density functional theory (DFT) have provided insights into the HOMO-LUMO gaps of various PAHs. For instance, the calculated HOMO-LUMO gaps for the monomers of pyrene (B120774), coronene (B32277), ovalene (B110330), and this compound are 2.67 eV, 2.98 eV, 1.88 eV, and 1.48 eV, respectively. scispace.com Time-dependent DFT calculations have also been employed to investigate the vertical excitation energies of these molecules. nasa.gov

Below is an interactive data table summarizing the monomer HOMO-LUMO gaps for this series of PAHs.

| Compound | Number of Benzene Rings | HOMO-LUMO Gap (eV) |

| Pyrene | 4 | 2.67 scispace.com |

| Coronene | 7 | 2.98 scispace.com |

| Ovalene | 10 | 1.88 scispace.com |

| This compound | 16 | 1.48 scispace.com |

| Circumcoronene | 19 | - |

Influence of Molecular Topology on Optoelectronic Characteristics

The topology of a PAH, referring to the specific arrangement and connectivity of its fused rings, significantly influences its optoelectronic properties. researchgate.netbeilstein-archives.org For instance, PAHs with D6h symmetry, like coronene and circumcoronene, exhibit higher HOMO-LUMO gaps than what would be expected for a D2h molecule of a similar size. scispace.com This difference is attributed to variations in charge transfer due to their high symmetry. scispace.com

The introduction of two new C=C bonds in the synthesis of this compound from dibenzo[hi,st]ovalene (DBOV) leads to a significant perturbation of the electronic structure, resulting in increased optical and electrochemical energy gaps. acs.orgresearchgate.net This is consistent with an increase in the number of Clar's sextets and a decrease in the number of π-electrons in the conjugation pathway of this compound. acs.orgresearchgate.net Anisotropy of the induced current density (ACID) calculations show that in this compound, only 26 π-electrons in the outer rim participate in the diatropic ring current, while the two central benzene rings have almost no induced ring current. researchgate.netacs.org

Role of Zigzag Edges in Electronic Properties and Nanographene Design

Nanographenes with zigzag edges have garnered considerable attention due to their unique electronic, optical, and magnetic properties that are dependent on their structure. acs.orgconfex.com These zigzag edges, also known as L-regions, can lead to lower energy gaps and, in some cases, open-shell character. acs.org

This compound is a prime example of a multi-zigzag-edged nanographene. acs.orgresearchgate.net Its synthesis has opened new avenues for creating and understanding these types of molecules. acs.orgresearchgate.net The presence of multiple zigzag edges in this compound is a key factor in its electronic properties. acs.orgconfex.com Theoretical studies on nanographenes with multiple zigzag edges have been extensive, highlighting their potential. acs.org Despite having these reactive zigzag edges, synthesized this compound derivatives have shown remarkable stability under ambient conditions. acs.org

The design of nanographenes with specific edge structures is a crucial aspect of tuning their properties for applications in photonics, (opto)electronics, and spintronics. acs.org The ability to synthesize molecules like this compound allows for the experimental verification of theoretical predictions and provides deeper insights into the role of zigzag edges in determining the electronic landscape of nanographenes. acs.orgresearchgate.net

Structure-Property Relationships in Molecular Graphene Quantum Dots (GQDs)

Large polycyclic aromatic hydrocarbons are considered atomically precise models for graphene quantum dots (GQDs). nanoge.orgnii.ac.jp Unlike GQDs produced by top-down methods, which often have undefined structures, synthetically prepared PAHs like this compound offer a way to establish clear structure-property relationships. nanoge.orgnii.ac.jp

The properties of GQDs are highly sensitive to their size, shape, and edge structure. nii.ac.jpnih.gov this compound, as a GQD with multiple zigzag edges, serves as a valuable case study. nanoge.org The π-extension from its precursor, DBOV, to this compound resulted in an increase in the optical and electrochemical energy gaps, accompanied by a blueshift in the optical absorption and emission. nii.ac.jp This demonstrates how the targeted synthesis and π-extension of GQDs can be used to modulate their optoelectronic properties. nii.ac.jp

The study of such well-defined molecular GQDs provides fundamental insights that are crucial for the rational design of new carbon-based nanomaterials with tailored properties for various applications. nanoge.orgrsc.org

Emerging Applications and Future Research Trajectories

Potential in Next-Generation Carbon Materials

Nanographenes, which are nanosized, extended polycyclic aromatic hydrocarbons, are noted for their unique and structure-dependent electronic, optical, and magnetic properties. acs.org This makes them promising candidates for next-generation carbon materials, with potential applications in photonics, optoelectronics, and spintronics. acs.orgresearchgate.net Circumpyrene, as a prominent member of this family, is at the forefront of this research. acs.org

The electronic structure of this compound, which is significantly perturbed compared to its precursors, makes it a compelling candidate for photonic and optoelectronic applications. acs.orgacs.orgnih.gov Its synthesis from dibenzo[hi,st]ovalene (DBOV) results in increased optical and electrochemical energy gaps. acs.orgresearchgate.net This alteration of electronic properties is crucial for tailoring materials for specific light-emitting or light-sensing functions. confex.comresearchgate.net

Research into large PAHs, viewed as atomically precise graphene quantum dots (GQDs), has paved the way for their use in photonics and optoelectronics. researchgate.net The bottom-up chemical synthesis approach allows for the creation of nanographenes with well-defined structures and tunable energy gaps, which is a significant advantage over the zero-bandgap nature of bulk graphene. confex.comazonano.com The development of this compound is a key step in producing stable GQDs with desirable features like strong emission in the visible/near-infrared regions, which are attractive for photonic applications. researchgate.netresearchgate.net The unique properties of such molecules render them promising for use in advanced optoelectronic devices. confex.comroyalsocietypublishing.orgoptica-opn.org

The defining multizigzag-edged structure of this compound is of particular interest for the field of spintronics. acs.orgresearchgate.net Nanographenes that possess zigzag edges are theoretically predicted to exhibit non-trivial π-magnetism. researchgate.net This phenomenon arises from the interplay of localized frontier electronic states and Coulomb repulsion, offering a chemically tunable platform to explore quantum magnetism at the nanoscale. researchgate.net

The design of carbon-based nanomaterials with open-shell character is a primary focus in materials science due to their potential relevance for future spintronics and quantum technologies. researchgate.net Such materials benefit from weaker spin-orbit coupling and greater spin delocalization compared to traditional transition metal atoms. researchgate.net The synthesis of molecules like this compound provides a practical avenue to explore these theoretically predicted magnetic properties, opening pathways toward the development of organic spintronic devices. acs.orgtu-dresden.de

Prospects for Photonics and Optoelectronics

Integration into Electronic Devices

The distinct electronic characteristics of this compound and related nanographenes make them attractive for integration into advanced electronic devices. acs.org The ability of large, disc-shaped PAHs to self-organize into columnar structures is particularly advantageous for their use as conducting layers in molecular electronics. rsc.org While the single-crystal structure of this compound shows a staggered dimer arrangement without direct π–π stacking, its potential as a building block in larger, ordered systems remains a subject of interest. acs.orgresearchgate.net

The synthesis of this compound is considered a step toward creating novel nanographenes for electronic applications. acs.org The bottom-up approach allows for the precise construction of materials with tailored electronic properties, which is essential for the fabrication of nanoscale electronic components and overcoming the limitations of traditional materials. royalsocietypublishing.orgtu-dresden.de

Role as a Model System in Catalysis and Surface Science

The well-defined, planar structure of this compound makes it an excellent model system for studies in catalysis and surface science. Atomically precise metal clusters supported on surfaces are of great interest for their catalytic properties. researchgate.net Theoretical modeling, such as density functional theory (DFT), can be used to understand the stability and properties of these systems at a molecular level. researchgate.net

In this context, this compound has been used as a support for modeling the catalytic activity of copper clusters. Specifically, DFT calculations have been employed to study the adsorption of oxygen molecules on a this compound-supported Cu₅ cluster. researchgate.net These studies provide molecular-level insights into how the support material influences the catalytic process, demonstrating the value of this compound as a stable, well-defined platform for investigating fundamental catalytic mechanisms. researchgate.net

Advancements in Bottom-Up Synthesis of Atomically Precise Graphene Quantum Dots

The synthesis of this compound represents a significant advancement in the bottom-up fabrication of atomically precise graphene quantum dots (GQDs). nanoge.org Traditional GQD production often results in materials with uncontrollable and undefined chemical structures. azonano.comnanoge.org In contrast, the methods of synthetic organic chemistry offer a "bottom-up" pathway to GQDs with exact, reproducible atomic arrangements, which are essentially large polycyclic aromatic hydrocarbons. researchgate.netnanoge.org

The creation of this compound via the π-extension of dibenzo[hi,st]ovalene (DBOV) is a prime example of this precise approach. confex.comnanoge.org This palladium-catalyzed alkyne benzannulation allows for the construction of a GQD with multiple zigzag edges, a structure that is difficult to achieve otherwise. confex.comnanoge.org This method not only provides access to novel nanographenes but also enables the systematic study of structure-property relationships, which is crucial for the rational design of materials for photonics, optoelectronics, and other advanced applications. acs.orgresearchgate.netnanoge.org

Q & A

Q. What are the established synthetic routes for Circumpyrene, and how do reaction conditions influence yield?

this compound is synthesized via alkyne benzannulation of brominated dibenzo[hi,st]ovalene precursors, typically under Scholl reaction conditions (e.g., Lewis acid catalysts like FeCl₃ or AlCl₃, high-temperature annealing). Key factors include precursor purity, reaction time, and solvent selection (e.g., dichlorobenzene). Yield optimization requires iterative tuning of stoichiometry and catalyst loading, with characterization via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm structural integrity . Challenges such as low solubility may necessitate derivatization with bulky substituents.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Essential techniques include:

- X-ray diffraction (XRD) : Resolves π-π stacking and bond-length alternation to confirm aromaticity.

- ¹³C NMR : Identifies chemical environments of sp²-hybridized carbons.

- UV-Vis and fluorescence spectroscopy : Reveals electronic transitions and HOMO-LUMO gaps.

- Raman spectroscopy : Detects vibrational modes linked to ring strain. Cross-validation with computational models (e.g., density functional theory, DFT) is recommended to address spectral ambiguities .

Q. How does this compound’s stability vary under thermal or oxidative conditions?

Stability assessments involve thermogravimetric analysis (TGA) and controlled exposure to O₂ or UV light. For instance, TGA under N₂ atmosphere quantifies decomposition temperatures, while mass loss profiles under oxidative conditions reveal susceptibility to ring-opening. Complementary DFT studies can predict degradation pathways by calculating bond dissociation energies .

Advanced Research Questions

Q. What computational strategies validate this compound’s electronic properties and aromaticity?

A multi-method approach is required:

- DFT calculations : Optimize geometry and compute nucleus-independent chemical shift (NICS) values to quantify aromaticity.

- Molecular dynamics (MD) simulations : Model solvent effects on aggregation behavior.

- Time-dependent DFT (TD-DFT) : Compare computed UV-Vis spectra with experimental data to validate exciton coupling. Discrepancies between computational and experimental results may arise from solvation effects or basis set limitations, necessitating iterative refinement .

Q. How can researchers resolve contradictions in aromaticity assessments across experimental and theoretical studies?

Conflicting data (e.g., XRD vs. NICS) often stem from differing definitions of aromaticity. To address this:

- Experimental : Use anisotropy of the induced current density (ACID) plots from XRD data.

- Theoretical : Apply multiple metrics (NICS, HOMA, harmonic oscillator model) to avoid overreliance on a single method.

- Statistical analysis : Perform Bland-Altman plots to quantify agreement between techniques .

Q. What methodologies optimize this compound’s integration into optoelectronic devices?

Key steps include:

- Thin-film fabrication : Spin-coating or vapor deposition to control morphology.

- Device testing : Measure charge carrier mobility via field-effect transistor (FET) configurations.

- Interface engineering : Use atomic layer deposition (ALD) to modify electrode-Circumpyrene interfaces. Challenges such as aggregation-induced quenching require additives like polystyrene spacers to enhance photoluminescence quantum yield .

Q. How do steric and electronic substituent effects modulate this compound’s reactivity?

Systematic studies involve synthesizing derivatives with electron-donating (e.g., -OMe) or withdrawing (e.g., -NO₂) groups. Reactivity trends are analyzed via:

- Kinetic studies : Monitor cycloaddition rates under varying conditions.

- Electrochemical profiling : Cyclic voltammetry (CV) correlates substituent effects with redox potentials.

- Single-crystal analysis : Resolve steric clashes using Hirshfeld surfaces .

Methodological Frameworks for Research Design

Q. How should researchers design experiments to address gaps in this compound’s structure-property relationships?

Adopt a PICO framework (Population, Intervention, Comparison, Outcome):

- Population : this compound derivatives.

- Intervention : Substituent variation or doping.

- Comparison : Baseline this compound properties.

- Outcome : Quantified changes in conductivity or absorption maxima. Pair this with a COSMIN checklist to ensure methodological rigor in data collection and reporting .

Q. What statistical methods are appropriate for analyzing contradictory data in this compound studies?

Use:

- Principal component analysis (PCA) : Identify outliers in spectroscopic datasets.

- Bayesian inference : Model uncertainty in DFT vs. experimental comparisons.

- Meta-analysis : Aggregate results from independent studies to detect consensus trends. Pre-register analysis plans to mitigate confirmation bias .

Q. How can interdisciplinary collaboration enhance this compound research?

Build teams with expertise in:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.